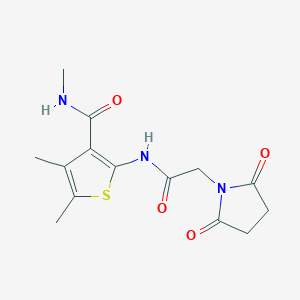

2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide

Description

This compound features a thiophene-3-carboxamide core substituted with methyl groups at the 4- and 5-positions and an N-methyl moiety. The 2-position of the thiophene ring is functionalized with a 2,5-dioxopyrrolidin-1-yl acetamido group, a succinimide-derived structure known for its electrophilic reactivity, particularly in covalent binding applications (e.g., enzyme inhibition).

Properties

IUPAC Name |

2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-7-8(2)22-14(12(7)13(21)15-3)16-9(18)6-17-10(19)4-5-11(17)20/h4-6H2,1-3H3,(H,15,21)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEXWEZTTWHWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)CN2C(=O)CCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps. One common method includes the coupling of intermediate compounds using carbonyldiimidazole (CDI) as a coupling reagent in dry dimethylformamide (DMF) as a solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols.

Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives. Substitution reactions can lead to various acetamido derivatives depending on the nucleophile employed.

Scientific Research Applications

2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound has shown potential as an anticonvulsant and antinociceptive agent, interacting with voltage-gated sodium channels and calcium channels.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it is known to interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels, which play crucial roles in the transmission of electrical signals in neurons . By modulating these channels, the compound can exert anticonvulsant and antinociceptive effects, making it a promising candidate for the treatment of neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene Cores

Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate ():

- Core Structure: Shares the 4,5-dimethylthiophene-3-carboxylate backbone but replaces the dioxopyrrolidinyl group with a cyanoacetamido moiety.

- Reactivity: The cyanoacetamido group contains an active methylene site, enabling Knoevenagel condensation with aldehydes to form acrylamido derivatives. This contrasts with the succinimide group’s covalent binding mechanism .

- Applications : Derivatives exhibit antioxidant and anti-inflammatory activities (e.g., DPPH radical scavenging, COX-2 inhibition), unlike the target compound’s inferred covalent inhibition profile.

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates ():

- Modifications: Introduced substituted phenyl groups via Knoevenagel condensation, enhancing π-π stacking interactions.

- Yields : Synthesized in 72–94% yields under mild conditions (toluene, piperidine/acetic acid), suggesting efficient scalability compared to the target compound’s unverified synthetic route .

Succinimide-Containing Compounds

Cefdinir Open-Ring Lactones ():

- Structure : Include a 2,5-dioxopyrrolidin-1-yl fragment as part of a cephalosporin-derived lactone.

- Regulatory Relevance : Classified as impurities in cefdinir, with a regulatory limit of 2.5% for the sum of four isomers. This highlights the importance of stereochemical control in succinimide-containing pharmaceuticals .

High-Molecular-Weight Peptidomimetics ()

Dimeric γ-AApeptides (e.g., Compounds 7 and 8):

- Structural Complexity : Incorporate adamantane and decanamide chains, resulting in molecular weights >1,000 Da. This contrasts with the target compound’s simpler structure (~400–500 Da estimated).

- Functional Groups : Adamantane enhances lipophilicity and membrane penetration, while the target compound’s succinimide may prioritize target-specific covalent binding.

- Analytical Data : High-resolution mass spectrometry (HRMS) confirmed structures, underscoring the need for rigorous characterization of complex analogs .

Comparative Data Table

Key Research Findings

- Reactivity vs.

- Stereochemical Considerations : Analogous to cefdinir lactones, stereoisomerism in the dioxopyrrolidinyl group could necessitate stringent purity controls .

- Molecular Weight Impact : Lower molecular weight compared to γ-AApeptides suggests better bioavailability but reduced capacity for multi-target engagement .

Biological Activity

The compound 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thiophene ring substituted with an acetamido group and a dioxopyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 284.34 g/mol. The compound's solubility and stability in biological systems are critical for its activity.

The biological activity of this compound may be attributed to its interactions with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit antimicrobial properties. For instance, derivatives containing the dioxopyrrolidine structure have shown effectiveness against various bacterial strains. In vitro studies demonstrated that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent studies have explored the anticancer potential of related compounds. For example, a derivative was tested against several cancer cell lines, revealing significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, mediated by the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL for S. aureus, suggesting significant antimicrobial potential.

Case Study 2: Anticancer Activity

In a recent study, the compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptotic cells in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.